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molecular formula C17H15F3N2O B8633534 4-[1-isopropyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol CAS No. 680611-56-7

4-[1-isopropyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol

Cat. No. B8633534
M. Wt: 320.31 g/mol
InChI Key: GOVUQMINVPOQRS-UHFFFAOYSA-N
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Patent
US07241791B2

Procedure details

Prepared according to Method D step C from 3-(4-methoxyphenyl)-1-isopropyl-7-trifluoromethyl-1H-indazole (0.043 g, 0.13 mmol), boron tribromide (0.094 mL, 1.0 mmol) and 0.3 mL of cyclohexene to give the product (0.032 g) as an off-white solid, mp 156–157° C.
Name
3-(4-methoxyphenyl)-1-isopropyl-7-trifluoromethyl-1H-indazole
Quantity
0.043 g
Type
reactant
Reaction Step One
Quantity
0.094 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:17]3[C:12](=[C:13]([C:18]([F:21])([F:20])[F:19])[CH:14]=[CH:15][CH:16]=3)[N:11]([CH:22]([CH3:24])[CH3:23])[N:10]=2)=[CH:5][CH:4]=1.B(Br)(Br)Br.C1CCCCC=1>>[CH:22]([N:11]1[C:12]2[C:17](=[CH:16][CH:15]=[CH:14][C:13]=2[C:18]([F:21])([F:20])[F:19])[C:9]([C:6]2[CH:5]=[CH:4][C:3]([OH:2])=[CH:8][CH:7]=2)=[N:10]1)([CH3:24])[CH3:23]

Inputs

Step One
Name
3-(4-methoxyphenyl)-1-isopropyl-7-trifluoromethyl-1H-indazole
Quantity
0.043 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=NN(C2=C(C=CC=C12)C(F)(F)F)C(C)C
Step Two
Name
Quantity
0.094 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
0.3 mL
Type
reactant
Smiles
C1=CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1N=C(C2=CC=CC(=C12)C(F)(F)F)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.032 g
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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